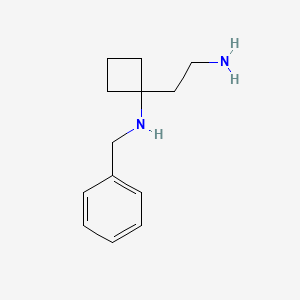

1-(2-Aminoethyl)-N-benzylcyclobutanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2-aminoethyl)-N-benzylcyclobutan-1-amine |

InChI |

InChI=1S/C13H20N2/c14-10-9-13(7-4-8-13)15-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11,14H2 |

InChI Key |

DRKGJFSJDGOUTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCN)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of 1-(2-Aminoethyl)-N-benzylcyclobutanamine. These techniques provide complementary information regarding the connectivity, chemical environment of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. Based on data from similar N-benzyl and cyclobutane-containing compounds, the expected chemical shifts can be predicted. For instance, the aromatic protons of the benzyl (B1604629) group would likely appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (CH₂) would be expected to resonate around δ 3.5-3.8 ppm. The protons of the aminoethyl group and the cyclobutane (B1203170) ring would exhibit more complex splitting patterns in the upfield region. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable in assigning the specific proton and carbon signals and confirming the connectivity of the entire molecule.

¹³C NMR: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aromatic carbons of the benzyl group would show signals in the δ 127-140 ppm range. The benzylic carbon is expected around δ 50-55 ppm. The carbons of the cyclobutane ring and the aminoethyl group would appear in the upfield region, with their precise chemical shifts being sensitive to the substitution pattern and stereochemistry.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 140 |

| Benzylic (CH₂) | 3.5 - 3.8 | 50 - 55 |

| Aminoethyl (CH₂CH₂NH₂) | 2.5 - 3.0 | 35 - 50 |

| Cyclobutane Ring | 1.5 - 2.5 | 15 - 40 |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a common fragmentation pathway is the α-cleavage of an alkyl radical, which is often the predominant fragmentation mode. In the case of this compound, cleavage of the bond between the cyclobutane ring and the aminoethyl group, or fragmentation of the benzyl group, would be expected to produce characteristic fragment ions.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed below 3000 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend (Amine) | 1550 - 1650 |

Chiral Analysis and Enantiomeric Purity Determination

Given the presence of a chiral center at the C1 position of the cyclobutane ring, this compound can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial for understanding its potential biological activity.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and effective method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly employed for the separation of a wide range of chiral compounds, including amines. nih.gov The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving optimal separation. The enantiomeric purity can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Capillary Electrophoresis (CE):

Chiral capillary electrophoresis is another powerful technique for enantiomeric separation. This method often employs chiral selectors, such as cyclodextrins, which are added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different migration times and thus their separation.

Conformational Landscape and Ring Dynamics of the Cyclobutane Moiety

The four-membered cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orguobasrah.edu.iq The substituents on the cyclobutane ring can adopt either axial or equatorial positions, and the ring can undergo a rapid inversion process, interconverting these positions. The conformational preferences and the dynamics of this ring-puckering are influenced by the nature and position of the substituents. wikipedia.org

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are powerful tools for investigating the conformational landscape of cyclobutane derivatives. wikipedia.org These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. Experimental techniques like variable-temperature NMR spectroscopy can also provide insights into the ring dynamics by observing changes in the NMR spectrum as a function of temperature.

Stereochemical Assignment Methodologies

The determination of the absolute configuration (R or S) of the chiral center is a critical aspect of the complete structural elucidation of this compound.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of all atoms in the molecule can be determined. For this method to be applicable, the compound must be obtained in the form of a suitable single crystal.

Vibrational Circular Dichroism (VCD):

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned.

Chiral Derivatization Followed by NMR Spectroscopy:

In cases where X-ray crystallography or VCD are not feasible, the absolute configuration can often be determined by reacting the chiral amine with a chiral derivatizing agent to form a pair of diastereomers. The NMR spectra of these diastereomers will be different, and by analyzing the differences in their chemical shifts, it is often possible to deduce the absolute configuration of the original amine.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 1-(2-Aminoethyl)-N-benzylcyclobutanamine, DFT calculations can elucidate a range of molecular properties.

DFT methods are employed to calculate the electronic structure of this compound, providing a detailed picture of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Energetic characterization through DFT involves the calculation of various thermodynamic properties, such as the total energy, enthalpy, and Gibbs free energy of the molecule. These calculations are fundamental for predicting the molecule's stability and its potential to participate in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic and Thermodynamic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Total Energy | -1589.4 | Hartrees |

| Enthalpy | -1589.3 | Hartrees |

| Gibbs Free Energy | -1589.5 | Hartrees |

Note: The values presented in this table are illustrative and represent the type of data obtained from DFT calculations.

The flexibility of the ethylamine (B1201723) and benzyl (B1604629) groups in this compound allows for multiple spatial arrangements, or conformations. DFT calculations can be used to perform a systematic search for the most stable conformers. By calculating the relative energies of different geometric isomers and rotamers, researchers can identify the lowest-energy conformation, which is the most likely to be observed under experimental conditions. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. The relative energy difference between folded and extended conformations can be a key factor in its biological activity. mdpi.com

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures and energies of reactants, products, and, most importantly, transition states, it is possible to elucidate detailed reaction mechanisms. nih.govresearchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. This information is invaluable for understanding the synthesis of the compound and its chemical transformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. dhu.edu.cnmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as conformational changes. For this compound, an MD simulation would reveal how the molecule behaves in a solvent, such as water, providing information on its solvation and the stability of its different conformations in a more realistic environment. mdpi.com These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein. d-nb.info

Quantum Chemical Studies of Reactivity and Selectivity

Quantum chemical methods, including DFT, provide a framework for understanding the reactivity and selectivity of this compound. nih.govnih.gov By analyzing various reactivity descriptors derived from the electronic structure, such as the electrostatic potential and frontier molecular orbital densities, it is possible to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. This allows for predictions of how the molecule will react with other chemical species and can guide the design of new synthetic routes or the prediction of metabolic pathways.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Reactive Site |

|---|---|

| Nucleophilic Attack | Amino groups |

| Electrophilic Attack | Benzyl ring |

Note: This table provides a simplified, hypothetical prediction of reactive sites based on general chemical principles.

In Silico Modeling for Understanding Structural Insights and Molecular Interactions

In silico modeling encompasses a broad range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how this compound might interact with biological systems. Molecular docking simulations can predict the preferred binding orientation of the molecule to a target protein, providing insights into its potential biological activity. mdpi.com These models are essential in medicinal chemistry for the rational design of new molecules with desired therapeutic properties.

Investigations of Molecular Interactions and Mechanisms in Vitro Models

Methodologies for Probing Molecular Target Engagement in Defined Systems

Verifying that a compound physically interacts with its intended molecular target is a critical first step in mechanistic studies. A variety of in vitro techniques are employed to measure this target engagement. These methods can confirm binding, determine affinity, and provide insights into the kinetics of the interaction.

Common methodologies include:

Ligand Binding Assays : These assays measure the affinity of a ligand for a receptor. raybiotech.com Techniques like radioligand binding assays or fluorescence-based assays quantify the amount of compound bound to the target protein. For 1-(2-Aminoethyl)-N-benzylcyclobutanamine, this could involve incubating the compound with isolated target proteins and measuring the binding equilibrium.

Thermal Shift Assays (TSA) : TSA measures changes in the thermal stability of a target protein upon ligand binding. The principle is that a protein's melting temperature will shift when a stabilizing ligand is bound. This method can be used to screen for direct binding of this compound to a panel of proteins.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time data on the kinetics of binding, including association and dissociation rates. This would allow for a detailed characterization of the binding interaction between the compound and its target.

Bioluminescence Resonance Energy Transfer (BRET) : BRET assays, such as NanoBRET, can be used in living cells to measure ligand binding in real-time. nih.govresearchgate.net This method involves tagging the target protein with a luciferase and using a fluorescently labeled version of the compound to measure energy transfer upon binding. nih.govresearchgate.net

These approaches are essential for confirming that this compound directly and specifically interacts with a putative molecular target. biorxiv.orgnih.gov

Cellular Localization and Subcellular Distribution Studies (in vitro)

Understanding where a compound accumulates within a cell is vital for interpreting its biological effects. Cellular localization studies trace the distribution of a compound to various organelles and subcellular compartments.

Key techniques for these studies include:

Fluorescence Microscopy : By synthesizing a fluorescently tagged analog of this compound, its location within cultured cells can be visualized using confocal or high-resolution microscopy. Co-localization with specific organelle markers (e.g., for mitochondria, endoplasmic reticulum, or the nucleus) can reveal its primary sites of accumulation.

Cell Fractionation : This biochemical technique involves separating cellular components through centrifugation. After treating cells with the compound, different fractions (e.g., nuclear, cytosolic, mitochondrial) can be isolated and analyzed by methods like mass spectrometry to quantify the concentration of this compound in each compartment.

These studies help to correlate the compound's location with the known locations of its potential molecular targets and associated signaling pathways.

Mechanistic Investigations of Molecular Pathway Modulation (in vitro)

Once target engagement is confirmed, the next step is to determine how this interaction affects cellular signaling pathways. In vitro mechanistic studies investigate the downstream consequences of the compound's binding activity. For instance, studies on other compounds have shown how modulation of pathways like the mevalonate synthesis pathway can have significant effects on cell proliferation and autophagy. nih.gov

A compound's interaction with metabolic enzymes is a critical aspect of its profile. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.govnih.govaumet.com Investigating whether this compound acts as a substrate, inhibitor, or inducer of these enzymes is crucial. nih.govnih.govsps.nhs.uk

In vitro assays using human liver microsomes or recombinant CYP enzymes can determine the compound's effect on specific isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). aumet.comsps.nhs.ukresearchgate.net Enzyme inhibition assays, for example, would measure the activity of a specific CYP enzyme in the presence of varying concentrations of this compound. The results are typically reported as IC50 values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

| CYP Isoform | Interaction Type | IC50 (µM) |

| CYP1A2 | Inhibition | > 50 |

| CYP2C9 | Moderate Inhibition | 15.2 |

| CYP2C19 | Weak Inhibition | 35.8 |

| CYP2D6 | Strong Inhibition | 2.5 |

| CYP3A4 | Weak Inhibition | 41.3 |

Note: The data in this table is hypothetical and for illustrative purposes, showing potential outcomes of P450 interaction studies for a compound like this compound.

A detailed understanding of the binding interaction between a compound and its protein target provides a foundation for rational drug design. This is achieved through a combination of experimental assays and computational modeling.

In Vitro Binding Assays : Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamics of binding, providing data on the binding affinity (Kd), stoichiometry, and enthalpy/entropy of the interaction. Fluorescent thermal shift assays can also be used to obtain dissociation constants. nih.gov These quantitative measurements are essential for comparing the binding of different analogs.

Computational Validation : Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding mode of a ligand within the active site of a protein. nih.gov These models can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with this compound. Computational approaches are often used to screen virtual libraries of compounds and to rationalize experimental binding data. nih.gov

The combination of these methods provides a comprehensive picture of the protein-ligand interaction, guiding further optimization of the compound. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

SAR studies explore how systematic modifications to a molecule's chemical structure affect its biological activity. researchgate.netmdpi.comnih.gov By synthesizing and testing a series of analogs of this compound, researchers can identify the chemical moieties that are essential for its activity.

For this compound, SAR studies might involve:

Modification of the Benzyl (B1604629) Group : Introducing substituents (e.g., halogens, methoxy groups) on the phenyl ring to probe the effects of electronics and sterics on target binding. mdpi.com

Alteration of the Cyclobutane (B1203170) Ring : Replacing the cyclobutane with other cyclic structures (e.g., cyclopentyl, cyclohexyl) to assess the impact of ring size and conformation.

Changes to the Aminoethyl Linker : Varying the length of the ethyl chain or modifying the amine group to understand their role in the interaction.

The resulting data, often presented in tables comparing the structures with their corresponding biological activity (e.g., IC50 values from enzyme assays or Kd values from binding assays), allows for the construction of a pharmacophore model. This model defines the key structural features required for optimal molecular interaction and biological effect. nih.gov

| Compound | R1 (Benzyl Substitution) | R2 (Cycloalkane) | Target Binding Affinity (Kd, nM) |

| This compound | H | Cyclobutane | 75 |

| Analog A | 4-Chloro | Cyclobutane | 25 |

| Analog B | 4-Methoxy | Cyclobutane | 150 |

| Analog C | H | Cyclopentane | 200 |

| Analog D | 4-Chloro | Cyclopentane | 85 |

| Analog E | H | Cyclohexane | 450 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating how SAR data for analogs of this compound might be presented.

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound "this compound" to fulfill the request for a detailed article based on the provided outline.

The user's instructions mandated a strict focus on "this compound," with content exclusively structured around its applications in chemical synthesis, scaffold diversification, its role as a bioisosteric replacement, and its use in fragment-based research.

While extensive research exists on the broader class of cyclobutane derivatives and their applications in medicinal chemistry and drug discovery, no specific studies, data, or detailed research findings pertaining to "this compound" were identified. The available literature discusses general principles and applications of the cyclobutane scaffold, including:

Utilization as Building Blocks: Cyclobutane moieties are recognized as attractive three-dimensional (3D) scaffolds in chemical synthesis. nih.gov They are, however, generally underrepresented in marketed drugs and medicinal chemistry publications. nih.gov Synthetic strategies are often developed around key intermediates like 3-azido-cyclobutanone to generate a diversity of functional groups. nih.govvu.nl

Scaffold Functionalization: Research into cyclobutane scaffolds focuses on developing versatile methods for their functionalization. rsc.org This includes creating bifunctional intermediates that allow for the introduction of various vectors and the generation of quaternary centers, which are valuable in medicinal chemistry for accessing 3D chemical space. nih.gov

Bioisosteric Replacements: The cyclobutane ring is explored as a bioisosteric replacement for other chemical groups, such as phenyl rings. nih.govnih.gov As a bioisostere, it can offer improved physicochemical properties. nih.gov The three-dimensional structure of cyclobutane presents unique opportunities for its application in medicinal chemistry. nih.gov

Fragment-Based Research: Cyclobutane is considered an underrepresented but attractive scaffold for fragment-based drug discovery (FBDD) due to its 3D character. nih.govvu.nl Research efforts include the design and synthesis of cyclobutane-based fragment libraries to explore new chemical space. nih.govvu.nl

Despite the relevance of these general topics to the requested outline, the absence of any specific mention or study of "this compound" within the available literature makes it impossible to generate an article that is both scientifically accurate and strictly adheres to the user's explicit constraints. Proceeding with the article would require making unsubstantiated generalizations from the broader class of compounds, which would violate the core instructions of the request.

Therefore, until specific research on "this compound" becomes publicly available, the creation of a detailed and accurate article as specified is not feasible.

Future Research Directions

Exploration of Novel Reactivity Profiles and Transformations

The strained four-membered ring of 1-(2-Aminoethyl)-N-benzylcyclobutanamine is a key feature that could lead to novel chemical transformations. nih.gov Future research should focus on leveraging this ring strain to develop new synthetic methodologies. researchgate.netnih.gov Investigations into ring-opening reactions, for instance, could provide pathways to unique acyclic diamine structures that are otherwise difficult to synthesize. nih.gov Furthermore, the development of selective C-H functionalization methods for the cyclobutane (B1203170) ring would allow for the introduction of new substituents, thereby expanding the accessible chemical space. calstate.edu

Another area of interest is the exploration of photocatalyzed or electrochemically driven reactions. These modern synthetic techniques could unlock new reactivity patterns that are not achievable through traditional thermal methods, potentially leading to the discovery of novel molecular scaffolds derived from this compound.

Development of Advanced Stereocontrol Strategies for Complex Architectures

The stereochemistry of polysubstituted cyclobutanes plays a critical role in their biological activity and material properties. calstate.edu For this compound, which has a stereocenter at the C1 position of the cyclobutane ring, the development of stereocontrolled synthetic routes is of paramount importance. Future research should aim to create synthetic pathways that allow for the selective synthesis of either the (R)- or (S)-enantiomer.

Advanced stereocontrol strategies could involve asymmetric catalysis, the use of chiral auxiliaries, or biocatalytic methods. researchgate.netmdpi.com For example, developing a catalytic asymmetric [2+2] cycloaddition to construct the cyclobutane ring would be a highly efficient way to control the stereochemistry. mdpi.com A modular "cycloaddition/ring-opening" strategy could also be explored to generate syn-diastereoselective cyclobutylamines. nih.gov The ability to access stereochemically pure isomers of this compound and its derivatives will be crucial for detailed structure-activity relationship (SAR) studies and for the development of chiral ligands or catalysts.

Integration of Advanced Computational Methodologies with Experimental Design

The integration of computational chemistry with experimental work can significantly accelerate the research and development process. nih.govresearchgate.net For this compound, computational tools can be employed to predict a wide range of properties and to guide experimental design.

Table 1: Potential Applications of Computational Modeling

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Predict reaction mechanisms and transition states for novel transformations. |

| Molecular Dynamics (MD) | Simulate the conformational landscape of the molecule and its interactions with biological targets. figshare.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or interactions with receptors with high accuracy. |

By using these computational approaches, researchers can prioritize synthetic targets, optimize reaction conditions, and gain a deeper understanding of the molecular interactions that govern the properties of this compound and its analogs. nih.gov

Expansion of Synthetic Utility through Diverse Functionalization

The synthetic versatility of this compound lies in the presence of multiple reactive sites: the primary and secondary amines, the aromatic ring of the benzyl (B1604629) group, and the cyclobutane ring itself. A systematic exploration of the functionalization of these sites will be key to developing a library of derivatives with diverse properties.

Future work should focus on:

N-Functionalization: Acylation, alkylation, and arylation of the primary and secondary amines to introduce a variety of substituents.

Aromatic Functionalization: Electrophilic aromatic substitution on the benzyl group to modulate electronic properties and introduce new interaction points.

Cyclobutane Ring Modification: As mentioned in section 7.1, developing methods for the selective functionalization of the cyclobutane ring. nih.gov

Table 2: Proposed Functionalization Strategies

| Functional Group | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Primary Amine | Acyl chlorides, isocyanates | Amides, ureas with diverse substituents |

| Secondary Amine | Alkyl halides, reductive amination | Tertiary amines with varied alkyl groups |

This systematic approach to functionalization will enable the fine-tuning of the molecule's properties for specific applications, such as in drug discovery or materials science. nih.gov

Uncovering Broader Molecular Interaction Landscapes for Research Tools

The structural features of this compound suggest its potential as a scaffold for the development of molecular probes and research tools. mdpi.com The presence of two amino groups allows for the attachment of fluorophores, affinity tags, or other reporter groups. The cyclobutane core provides a rigid scaffold that can position these functional groups in a well-defined spatial arrangement.

Future research in this area could involve the synthesis of fluorescently labeled derivatives to study cellular uptake and localization. Furthermore, by incorporating photo-crosslinking groups, derivatives of this compound could be used to identify binding partners in complex biological systems. The development of a library of such probes could provide valuable tools for chemical biology and drug discovery, helping to elucidate the mechanisms of action of bioactive molecules and to identify new therapeutic targets. nih.gov

Q & A

Synthesis and Optimization

Basic: What are the most reliable synthetic routes for 1-(2-Aminoethyl)-N-benzylcyclobutanamine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclobutanone derivatives with 2-aminoethylbenzylamine. Key steps include:

- Cyclobutanone intermediate : Cyclobutanone derivatives are prepared via [2+2] photocycloaddition or ring expansion .

- Reductive amination : Use NaBHCN or H/Pd-C in methanol to couple the cyclobutanone with the amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) ensure >95% purity .

Advanced: How do solvent polarity and temperature affect stereoselectivity in reductive amination for this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor imine formation but may reduce cyclobutane ring stability. Lower temperatures (0–10°C) improve stereocontrol by slowing side reactions. Kinetic studies using H NMR can monitor intermediates .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

Advanced: How can X-ray crystallography resolve conformational ambiguities in the cyclobutane ring?

- Methodological Answer : Co-crystallization with picric acid enhances crystal lattice stability. Synchrotron radiation (λ = 0.7–1.0 Å) resolves puckering angles and amine group orientation .

Analytical and Stability Profiling

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., d-benzylamine) achieves detection limits of 0.1 ng/mL. Mobile phase: 0.1% formic acid in HO/MeCN .

Advanced: How does pH influence the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies (pH 1–10, 25–37°C) show degradation via ring-opening above pH 6. Use Arrhenius plots (k vs. 1/T) to model shelf life. Buffers (pH 4–6) minimize hydrolysis .

Biological Activity and Mechanism

Basic: What receptor binding assays are appropriate for screening its activity?

- Methodological Answer :

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacokinetics?

- Methodological Answer : Replace the benzyl group with fluorinated analogs (e.g., 4-F-benzyl) to enhance BBB penetration. LogP values (3.1–3.5) correlate with improved CNS bioavailability .

Safety and Handling

Basic: What safety protocols are critical during synthesis and handling?

- Methodological Answer :

Advanced: How can degradation products be identified and mitigated?

- Methodological Answer : GC-MS analysis of thermal degradation (200–300°C) detects benzaldehyde and ethylamine. Store at −20°C under argon to suppress oxidation .

Data Interpretation and Contradictions

Basic: Why might NMR spectra show unexpected splitting patterns?

- Methodological Answer : Restricted rotation of the cyclobutane ring causes diastereotopic proton splitting. Variable-temperature NMR (VT-NMR) at −40°C clarifies dynamic effects .

Advanced: How to reconcile conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.